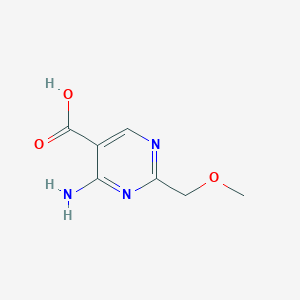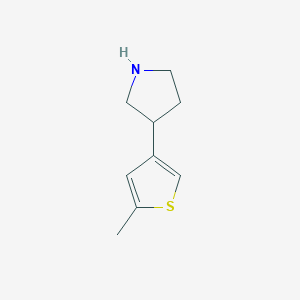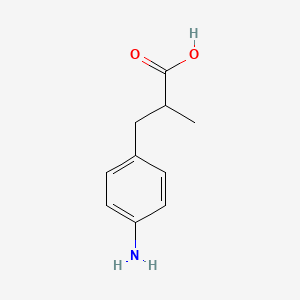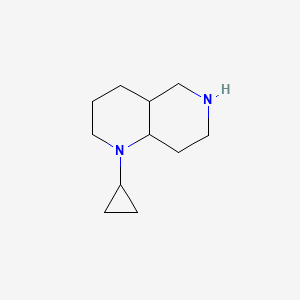
1-Cyclopropyl-decahydro-1,6-naphthyridine
Overview
Description
1-Cyclopropyl-decahydro-1,6-naphthyridine is a chemical compound with the molecular formula C11H20N2 and a molecular weight of 180.29 . It is a derivative of naphthyridine, a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, including this compound, has been a subject of interest in the field of medicinal chemistry due to their pharmacological activities . A solvent-free and catalyst-free synthesis method has been reported, which involves grinding of ketones, malononitrile, and amines in a mortar at room temperature .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2/c1-2-9-8-12-6-5-11(9)13(7-1)10-3-4-10/h9-12H,1-8H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, naphthyridines in general have been reported to undergo a variety of chemical reactions .Scientific Research Applications
Synthesis and Antibacterial Properties
Antibacterial Agent Synthesis : 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, synthesized from 2,6-dichloro-5-fluoronicotinic acid derivatives, have shown potential as antibacterial agents. These derivatives are synthesized using Dieckmann-type cyclization and are related to potent antibacterial agents like enoxacin (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
Antibacterial Activity Evaluation : A series of 7-amino-1-cyclopropyl-1,4-dihydro-8-fluoro-4-oxo-1,6-naphthyridine-3-carboxylic acids were synthesized and evaluated for their antibacterial activity. These compounds were prepared through a sequence involving a Schiemann reaction and displayed potential as antibacterial agents (Sanchez & Gogliotti, 1993).
Chemical Synthesis and Reactions
Decahydro-Naphthyridines Preparation : Decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines were prepared by reducing naphthyridines with sodium and ethanol. The reduction of 1,5-naphthyridine with platinum oxide in acid solution resulted in trans- and cis-decahydro-1,5-naphthyridine (Armarego, 1967).
Stereoselective Synthesis and Anti-HIV Activity : New 1,6-disubstituted trans-decahydro-1,6-naphthyridines were synthesized through stereoselective nucleophilic addition. Some derivatives exhibited anti-HIV activity (Esipova, Borisenko, & Grishina, 2006).
Environmental Chemistry and Green Synthesis
- Solvent-Free Synthesis : A method for the solvent-free and catalyst-free synthesis of 1,6-naphthyridine derivatives was developed, highlighting the need for cleaner synthetic procedures. This method is particularly relevant for applications like cancer chemotherapy, antibacterial, antiviral, and antiproliferative agents (Hameed, 2015).
Biomedical Applications
Anticancer Properties : Functionalized 1,6-naphthyridines have shown a variety of biomedical applications, including anticancer, anti-HIV, antimicrobial, analgesic, and anti-inflammatory activities. A review of recent synthetic developments and a study of their anticancer activity on different cancer cell lines highlight their significant potential in medicinal chemistry (Lavanya et al., 2021).
Multiple Biological Activities : 1,8-Naphthyridine compounds have demonstrated a range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. They have also shown potential in neurological disorders and other diverse biomedical applications (Madaan et al., 2015).
Safety and Hazards
Future Directions
The future directions for the study of 1-Cyclopropyl-decahydro-1,6-naphthyridine and other 1,6-naphthyridines could involve further exploration of their synthesis methods and biological applications . There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines due to their pharmacological activities .
Properties
IUPAC Name |
1-cyclopropyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-2-9-8-12-6-5-11(9)13(7-1)10-3-4-10/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCSXGLLLAJTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2N(C1)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


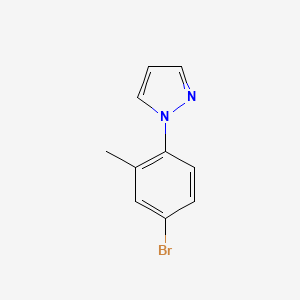
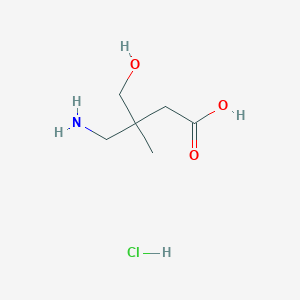

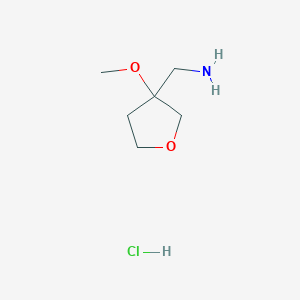
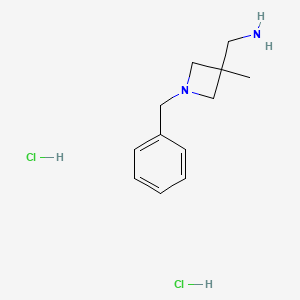
![2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride](/img/structure/B1378591.png)
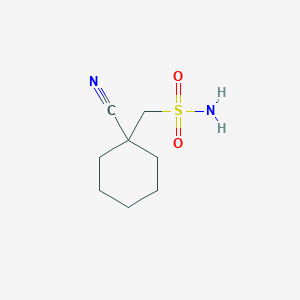

![3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B1378597.png)
